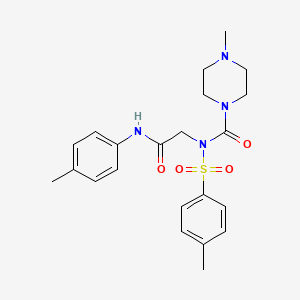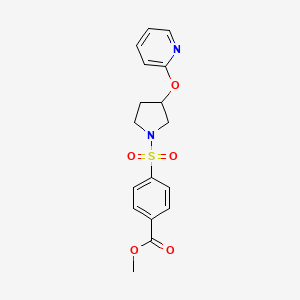
Methyl 4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate
カタログ番号:
B2927687
CAS番号:
1904356-71-3
分子量:
362.4
InChIキー:
QZKWOBLCWWJSIX-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate” is a complex organic compound that contains several functional groups, including a pyrrolidine ring, a pyridine ring, a sulfonyl group, and a benzoate ester .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom, while the pyridine ring is a six-membered ring with two nitrogen atoms . The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom . The benzoate group is a benzene ring attached to a carboxylate ester .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyridine ring could potentially undergo electrophilic substitution reactions, while the ester could undergo hydrolysis or transesterification reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and ester groups could increase its solubility in polar solvents .科学的研究の応用
Synthesis and Chemical Properties
- Methyl 4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoate is a compound with potential in various chemical syntheses and transformations. For instance, Markitanov et al. (2016) explored the synthesis of new 4-(trifluoromethyl)pyrrolidines, which are compounds containing sulfonyl groups, through 1,3-dipolar cycloaddition reactions, highlighting the versatility of sulfonyl-containing compounds in organic synthesis (Markitanov et al., 2016).
- Xiu-lan (2009) demonstrated the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide from a similar compound, showing the applicability of such molecules in the production of key intermediates for pharmaceuticals (Z. Xiu-lan, 2009).
Biological Interactions and Potential Applications
- In the field of medicinal chemistry and drug design, understanding the interactions of compounds like this compound with biological systems is crucial. Richter et al. (2022) studied the in vitro metabolic fate of synthetic cannabinoid receptor agonists, highlighting how modifications in the chemical structure can impact the biological activity of similar compounds (Richter et al., 2022).
Applications in Material Science
- In material science, compounds with sulfonyl groups can play a role in the development of new materials. For example, Almeida et al. (2017) explored the synthesis and electrochromic properties of a pyrrole derivative, which could have similarities in behavior to this compound, thereby suggesting potential applications in smart materials and sensors (Almeida et al., 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-(3-pyridin-2-yloxypyrrolidin-1-yl)sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-23-17(20)13-5-7-15(8-6-13)25(21,22)19-11-9-14(12-19)24-16-4-2-3-10-18-16/h2-8,10,14H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKWOBLCWWJSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2,2...
Cat. No.: B2927604
CAS No.: 1396715-07-3
3-(1,1-Difluoroethyl)-5-fluoropyridine
Cat. No.: B2927605
CAS No.: 2416235-14-6
1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)methyl]piperazi...
Cat. No.: B2927606
CAS No.: 1051366-60-9
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothi...
Cat. No.: B2927607
CAS No.: 865286-30-2


![1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)methyl]piperazine hydrochloride](/img/structure/B2927606.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2927607.png)
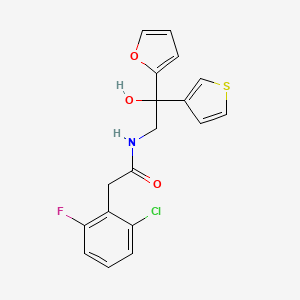
![6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2927613.png)
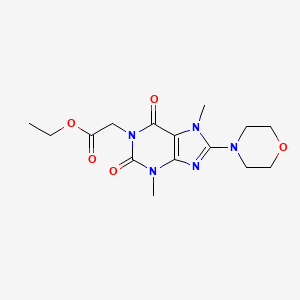
![N-(1,3-benzodioxol-5-yl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2927617.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2927619.png)
![3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B2927620.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2927621.png)
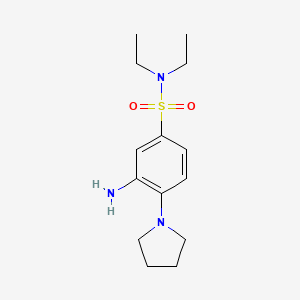
![5-[2-(4-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2927624.png)
